2-amino-4-[1-(2,4-dichlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]-5-oxo-1-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
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Overview
Description
The compound “2-AMINO-4-[1-(2,4-DICHLOROBENZYL)-3-PHENYL-1H-PYRAZOL-4-YL]-1-[5-(ISOPROPYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE” is a complex organic molecule that features multiple functional groups, including an amino group, a pyrazole ring, a thiadiazole ring, and a quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. Each functional group and ring structure is introduced through specific reactions such as nucleophilic substitution, cyclization, and condensation reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of such complex molecules may involve optimization of the synthetic route to minimize costs and maximize efficiency. This can include the use of continuous flow reactors, automated synthesis, and scalable reaction conditions. Purification methods such as crystallization, chromatography, and recrystallization are also crucial in the industrial production process.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Cyclization: Formation of ring structures.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of the amino group may lead to the formation of nitro derivatives, while reduction of the carbonyl group may yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound may serve as a probe to study enzyme interactions, receptor binding, and cellular pathways. Its structural features make it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic properties. It may exhibit activity against various diseases, including cancer, infectious diseases, and neurological disorders.
Industry
In the industrial sector, the compound may be used in the development of new materials, such as polymers, coatings, and nanomaterials. Its unique properties could enhance the performance and functionality of these materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The binding of the compound to these targets can modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives, pyrazole derivatives, and thiadiazole derivatives. These compounds share structural features and may exhibit similar chemical and biological properties.
Uniqueness
The uniqueness of this compound lies in its combination of multiple functional groups and ring structures, which confer distinct chemical reactivity and biological activity. This makes it a valuable molecule for research and development in various scientific fields.
Properties
Molecular Formula |
C31H27Cl2N7OS2 |
---|---|
Molecular Weight |
648.6 g/mol |
IUPAC Name |
2-amino-4-[1-[(2,4-dichlorophenyl)methyl]-3-phenylpyrazol-4-yl]-5-oxo-1-(5-propan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C31H27Cl2N7OS2/c1-17(2)42-31-37-36-30(43-31)40-24-9-6-10-25(41)27(24)26(21(14-34)29(40)35)22-16-39(15-19-11-12-20(32)13-23(19)33)38-28(22)18-7-4-3-5-8-18/h3-5,7-8,11-13,16-17,26H,6,9-10,15,35H2,1-2H3 |
InChI Key |
KLVAWFYVJSXVME-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SC1=NN=C(S1)N2C3=C(C(C(=C2N)C#N)C4=CN(N=C4C5=CC=CC=C5)CC6=C(C=C(C=C6)Cl)Cl)C(=O)CCC3 |
Origin of Product |
United States |
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